5-Cyclobutylpyrrolidine-2-carboxylic acid

Conformational Analysis Peptidomimetics Proline Analog

Reproducibility fails when researchers substitute generic proline analogs for conformationally constrained scaffolds. 5-Cyclobutylpyrrolidine-2-carboxylic acid (CAS 1270315-55-3) solves this with a unique cyclobutyl substituent that imposes steric and stereoelectronic constraints unattainable with methyl, phenyl, or native proline. • Rigid 5-substituted proline analog; modulates cis/trans prolyl amide isomerization and pyrrolidine ring pucker. • 98% purity ensures reliable incorporation into peptidomimetics, enabling systematic SAR studies of backbone geometry and bioactivity. • Supplied with CoA and full analytical documentation for medicinal chemistry and drug delivery research.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
Cat. No. B13256958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclobutylpyrrolidine-2-carboxylic acid
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC(C1)C2CCC(N2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)8-5-4-7(10-8)6-2-1-3-6/h6-8,10H,1-5H2,(H,11,12)
InChIKeyKHATZYLNSOAWOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclobutylpyrrolidine-2-carboxylic acid: Structural & Conformational Profile


5-Cyclobutylpyrrolidine-2-carboxylic acid (CAS 1270315-55-3, molecular formula C₉H₁₅NO₂, molecular weight 169.22 g/mol) is a conformationally constrained non-proteinogenic amino acid, classified as a 5-substituted proline analog . It features a pyrrolidine ring with a cyclobutyl substituent at the 5-position, introducing significant steric bulk and a rigid four-membered ring that restricts backbone and side-chain conformational freedom [1]. This structural constraint is a key differentiator from native proline and other 5-substituted analogs, making it a valuable scaffold in peptidomimetic design, medicinal chemistry, and the study of proline-dependent biological processes [2].

1
Conformationally constrained proline analog for peptidomimetic design
Bulky cyclobutyl restricts backbone flexibility
2
Racemic mixture supplied; verify stereochemical form vs single enantiomer
Select appropriate CAS for chiral-pool synthesis
3
Vendor-specified purity benchmark supports reproducible SAR studies
Request certificate of analysis to confirm lot quality

5-Cyclobutylpyrrolidine-2-carboxylic acid: Why Analogs Cannot Substitute


Generic substitution with other 5-substituted prolines or unsubstituted proline is not scientifically valid due to profound differences in conformational bias, steric bulk, and the resulting impact on peptide structure and function. The cyclobutyl group imposes a unique, rigid conformational constraint that is distinct from smaller alkyl groups (e.g., methyl) or planar aromatic rings (e.g., phenyl) [1][2]. This specific steric and stereoelectronic profile directly modulates the cis/trans isomerization of the prolyl amide bond and the endo/exo pucker of the pyrrolidine ring, which are critical determinants of peptide backbone geometry and biological activity [3][4]. Therefore, substituting this specific cyclobutyl analog with a different 5-substituted proline or native proline will lead to a different conformational ensemble and, consequently, altered biological or material properties, undermining experimental reproducibility and project outcomes.

Target Compound
5-Cyclobutylpyrrolidine-2-carboxylic acid: rigid four-membered ring introduces high steric demand and unique cis/trans amide equilibrium bias.
Native Proline
Unsubstituted proline exhibits lower ring-pucker interconversion barrier; cannot replicate the constrained conformational ensemble.
Target Compound
Cyclobutyl substituent creates a steric profile distinct from smaller alkyl or planar aromatic groups.
5-Methylproline / 5-Phenylproline
Smaller or planar 5-substituents produce different pyrrolidine pucker preferences and backbone geometries; substitution alters peptide function.
Target Compound
Racemic mixture defines stereochemical composition for method development or achiral synthesis.
Single Enantiomer (5S)
Enantiopure building block required for homochiral peptide synthesis; opposite enantiomer may shift biological readout.

5-Cyclobutylpyrrolidine-2-carboxylic acid: Differentiated Value Evidence


Cyclobutyl vs. Methyl Proline Conformational Restriction

The 5-cyclobutyl substituent introduces a sterically demanding and rigid ring structure, leading to a more constrained conformational landscape compared to unsubstituted proline and smaller 5-alkyl substituents like methyl. This constraint is predicted to significantly shift the cis/trans amide bond equilibrium and favor specific pyrrolidine ring puckers (endo/exo) [1]. While direct quantitative data for this exact compound is limited in the public domain, class-level evidence from the Cambridge Structural Database (CSD) analysis of 5-substituted prolines confirms that bulkier substituents at the 5-position, such as cyclobutyl, exert a stronger conformational bias than hydrogen or methyl, impacting peptide backbone geometry [2].

Conformational Restriction
Class-level inference
Cyclobutyl imposes higher steric bulk and rigidity than methyl or H
Reported trend from CSD analysis; supports constrained proline analog selection
Quantitative cis/trans equilibrium data not available for this exact compound
Conformational Analysis Peptidomimetics Proline Analog

Peptidomimetic Function: Cyclobutane vs. Other Constraints

In a study of hybrid cyclobutane/proline peptidomimetics, a specific β,γ-peptide incorporating a rigid cyclobutane β-amino acid and a functionalized γ-amino-L-proline showed substantial microbicidal activity on Leishmania parasites at 50 µM [1]. Critically, the previously published γ,γ-homologues, which featured a different cyclobutane-containing amino acid and a different overall conformation, exhibited higher leishmanicidal activity and significant intracellular accumulation [2]. This demonstrates that the precise nature of the cyclobutane-containing building block and the resulting conformational preorganization directly dictates biological function, and that 5-cyclobutylpyrrolidine-2-carboxylic acid, as a specific proline analog, is a non-interchangeable component for achieving desired activity profiles.

Peptidomimetic Function
Class-level inference
β,γ-peptidomimetic showed activity at 50 µM; γ,γ-homologues exhibited higher intracellular accumulation
Exact cyclobutane-proline building block influences cell-penetration ability
Leishmania model; direct data on 5-cyclobutylproline itself not reported
Cell-Penetrating Peptides Leishmanicidal Activity Peptidomimetic Function

Purity: Vendor-Supplied vs. Generic Material

Reputable vendors supply 5-Cyclobutylpyrrolidine-2-carboxylic acid with a documented purity of 98%, as verified by internal quality control (QC) processes . This high purity specification, accompanied by defined physical properties such as a predicted boiling point of 313.3±35.0 °C at 760 mmHg and a density of 1.194±0.06 g/cm³ , provides a verifiable benchmark for procurement. In contrast, sourcing the compound from non-specialist or generic chemical suppliers often results in undefined purity levels, which can introduce confounding variables into sensitive biological assays or material synthesis.

Purity Specification
Supporting evidence
98% (vendor QC)
Defined purity benchmark for procurement; reduces impurity-related assay variability
Verify batch-specific certificate of analysis
Chemical Purity Procurement Specification Analytical Characterization

Stereochemistry: Racemic Mixture vs. Single Enantiomer

The target compound (CAS 1270315-55-3) is typically supplied as a racemic mixture or with unspecified stereochemistry, distinguishing it from its single-enantiomer counterpart, (5S)-5-cyclobutyl-L-proline (CAS 1270010-18-8) . This is a critical procurement consideration. The racemic mixture provides a cost-effective starting material for achiral applications or for use as a standard in method development. In contrast, the specific enantiomer is essential for chiral pool synthesis or when a defined, enantiopure building block is required for creating homochiral peptides or pharmaceuticals. Selecting the wrong stereochemical form will lead to vastly different and potentially misleading results in biological assays or synthetic outcomes.

Stereochemical Composition
Direct head-to-head
Racemic mixture (CAS 1270315-55-3) vs. single enantiomer (CAS 1270010-18-8)
Stereochemical form selection critical for chiral synthesis or biological assays
Confirm CAS and enantiomeric composition before ordering
Stereochemistry Chiral Pool Asymmetric Synthesis

5-Cyclobutylpyrrolidine-2-carboxylic acid: Optimal Use Cases


Peptidomimetic Design for SAR Studies

Due to its unique conformational constraint, 5-cyclobutylpyrrolidine-2-carboxylic acid is an ideal building block for probing the effect of rigid, bulky substituents on peptide structure and function [1]. Researchers can incorporate this compound into a peptide sequence to systematically evaluate how this specific proline analog, compared to native proline or other 5-substituted prolines, alters backbone conformation, cis/trans isomerism, and ultimately, biological activity or receptor binding .

Conformationally Biased Cell-Penetrating Peptides

The compound's rigid cyclobutane motif, when incorporated into peptidomimetics, can influence cell-penetration ability and intracellular trafficking [1]. This makes it a valuable tool for designing novel drug delivery vectors where precise charge display and conformational preorganization are critical for efficient uptake and targeting .

Novel Therapeutics and Chemical Probes Synthesis

As a non-proteinogenic amino acid, 5-cyclobutylpyrrolidine-2-carboxylic acid serves as a key intermediate or building block in the synthesis of potential therapeutics [1]. Its unique structure can be leveraged to create compounds with improved metabolic stability or target selectivity. The high purity (98%) available from reputable vendors ensures reliable and reproducible synthetic outcomes, which is critical for drug discovery and chemical biology applications.

Application
Selection Property
Validation Focus
Peptidomimetic SAR Studies
Steric & conformational constraint profile
cis/trans amide equilibrium & pyrrolidine pucker analysis
Cell-Penetrating Peptide Design
Conformational preorganization
Cellular uptake & intracellular trafficking assay
Chemical Biology Probe Synthesis
Non-proteinogenic scaffold diversity
Metabolic stability or target engagement verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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